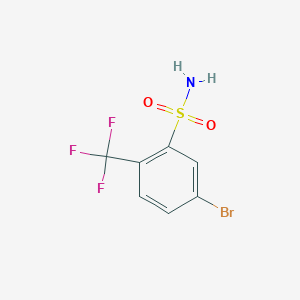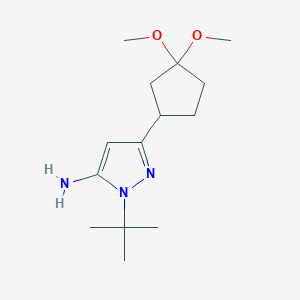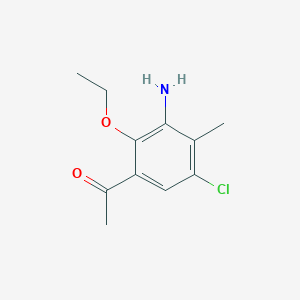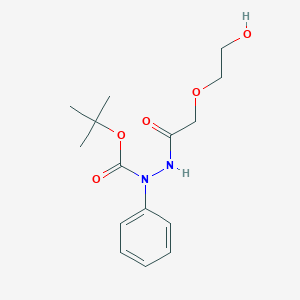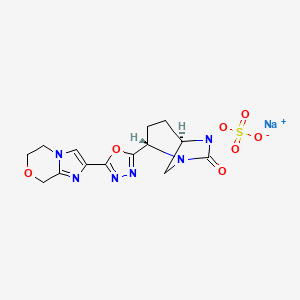
Antibacterial agent 47
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 47 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound exhibits potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains. The development of this compound is part of the ongoing efforts to address the global challenge of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 47 involves a multi-step process that includes the following key steps:
Initial Formation: The initial step involves the formation of a core structure through a condensation reaction between a primary amine and an aldehyde under acidic conditions.
Functionalization: The core structure is then functionalized through a series of substitution reactions, introducing various functional groups that enhance the antibacterial activity.
Final Assembly: The final step involves the coupling of the functionalized core with a secondary amine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
化学反应分析
Types of Reactions: Antibacterial agent 47 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different levels of antibacterial activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions are commonly used to introduce new functional groups, which can improve the compound’s efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied to identify the most effective compounds for clinical use.
科学研究应用
Antibacterial agent 47 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of antibacterial action and for developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between bacteria and antimicrobial agents, providing insights into bacterial resistance mechanisms.
Medicine: The compound is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug-resistant bacteria.
Industry: this compound is also explored for its use in industrial applications, such as in the development of antibacterial coatings and materials.
作用机制
The mechanism of action of antibacterial agent 47 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.
相似化合物的比较
Beta-lactam antibiotics: These antibiotics also target bacterial cell wall synthesis but have a different core structure compared to antibacterial agent 47.
Macrolides: These compounds inhibit bacterial protein synthesis by binding to the ribosomal subunit, a mechanism distinct from that of this compound.
Fluoroquinolones: These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication, differing from the cell wall-targeting mechanism of this compound.
Uniqueness: this compound is unique in its ability to target multiple pathways within bacterial cells, making it highly effective against a broad spectrum of bacteria, including drug-resistant strains. Its novel structure and mechanism of action distinguish it from other antibacterial agents, offering a promising solution to the growing problem of antibiotic resistance.
属性
分子式 |
C14H15N6NaO7S |
|---|---|
分子量 |
434.36 g/mol |
IUPAC 名称 |
sodium;[(2S,5R)-2-[5-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1 |
InChI 键 |
WEKIJAXTHGCFEA-SCYNACPDSA-M |
手性 SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |
规范 SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


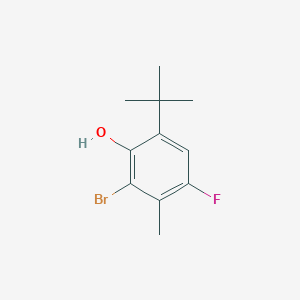
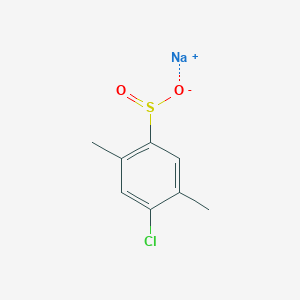
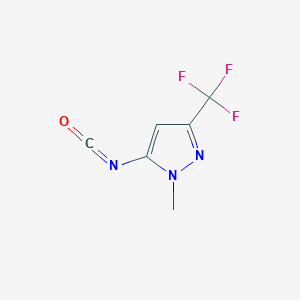
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
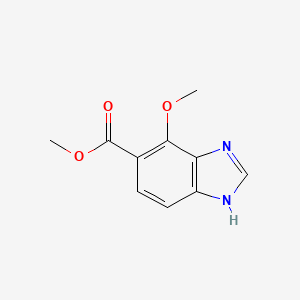
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
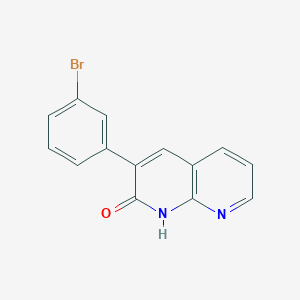
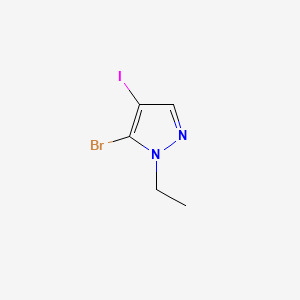
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
